LpxC-IN-5

Description

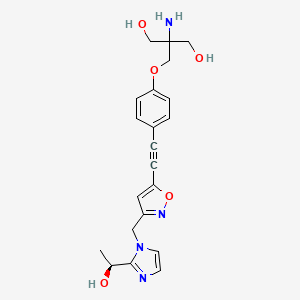

Structure

3D Structure

Properties

Molecular Formula |

C21H24N4O5 |

|---|---|

Molecular Weight |

412.4 g/mol |

IUPAC Name |

2-amino-2-[[4-[2-[3-[[2-[(1S)-1-hydroxyethyl]imidazol-1-yl]methyl]-1,2-oxazol-5-yl]ethynyl]phenoxy]methyl]propane-1,3-diol |

InChI |

InChI=1S/C21H24N4O5/c1-15(28)20-23-8-9-25(20)11-17-10-19(30-24-17)7-4-16-2-5-18(6-3-16)29-14-21(22,12-26)13-27/h2-3,5-6,8-10,15,26-28H,11-14,22H2,1H3/t15-/m0/s1 |

InChI Key |

DKGUWMFQYQOPSO-HNNXBMFYSA-N |

Isomeric SMILES |

C[C@@H](C1=NC=CN1CC2=NOC(=C2)C#CC3=CC=C(C=C3)OCC(CO)(CO)N)O |

Canonical SMILES |

CC(C1=NC=CN1CC2=NOC(=C2)C#CC3=CC=C(C=C3)OCC(CO)(CO)N)O |

Origin of Product |

United States |

Foundational & Exploratory

LpxC-IN-5: A Technical Guide to its Mechanism of Action in Gram-negative Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global public health. The critical need for novel antimicrobial agents with unique mechanisms of action has led to the exploration of previously unexploited bacterial pathways. One of the most promising targets is the enzyme LpxC (UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase), a zinc-dependent metalloenzyme that catalyzes the first committed and irreversible step in the biosynthesis of lipid A.[1] Lipid A is the hydrophobic anchor of lipopolysaccharide (LPS), an essential component of the outer membrane of most Gram-negative bacteria, crucial for both its structural integrity and as a barrier against many antibiotics.[2] LpxC-IN-5 is a potent, non-hydroxamate inhibitor of LpxC, representing a promising class of compounds aimed at combating these resilient pathogens.[3] This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Core Mechanism of Action

This compound exerts its antibacterial effect by specifically targeting and inhibiting the enzymatic activity of LpxC.[3] As a non-hydroxamate inhibitor, it binds to the active site of the LpxC enzyme, preventing it from deacetylating its substrate, UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine. This blockade halts the entire lipid A biosynthetic pathway, leading to a depletion of mature LPS. The consequences for the bacterial cell are catastrophic, resulting in a compromised outer membrane, increased permeability to external insults (including other antibiotics), and ultimately, cell death.[2][4]

Quantitative Data: In Vitro Activity of this compound

The potency of this compound has been quantified through various in vitro assays, primarily measuring its direct inhibition of the LpxC enzyme (IC50) and its whole-cell antibacterial activity (Minimum Inhibitory Concentration - MIC).

| Compound | Assay Type | Organism/Enzyme | Value | Reference |

| This compound | IC50 | LpxC | 20 nM | [3] |

| This compound | MIC | Escherichia coli ATCC25922 | 16 µg/mL | [3] |

| This compound | MIC | Pseudomonas aeruginosa ATCC27853 | 4 µg/mL | [3] |

| This compound | MIC | Klebsiella pneumoniae ATCC13883 | 64 µg/mL | [3] |

| This compound | MIC | Pseudomonas aeruginosa 5567 | 4 µg/mL | [3] |

Signaling Pathways and Downstream Effects

The inhibition of LpxC by this compound triggers a cascade of events that disrupt the homeostasis of the bacterial cell envelope and elicit a broader stress response.

A key consequence of LpxC inhibition is the destabilization of the outer membrane, leading to increased permeability. This not only directly contributes to cell death but can also render the bacteria more susceptible to other classes of antibiotics that are normally excluded by the outer membrane.[5][6] Furthermore, the disruption of lipopolysaccharide (LPS) synthesis triggers a complex cellular stress response. Studies on other LpxC inhibitors have shown that this can lead to an upregulation of proteins involved in fatty acid biosynthesis, such as FabA and FabB, and an accumulation of lyso-phosphatidylethanolamine due to the activity of the phospholipase PldA, indicating a broader imbalance in membrane homeostasis.[6][7]

Experimental Protocols

LpxC Enzyme Inhibition Assay (Fluorescence-Based)

This protocol describes a general method for determining the in vitro inhibitory activity of compounds against LpxC using a fluorescence-based assay.

Principle: The assay measures the activity of LpxC by detecting the free amine product generated after the deacetylation of the substrate. This product reacts with a fluorescent probe (e.g., fluorescamine or o-phthaldialdehyde), resulting in a measurable fluorescent signal. The inhibition of LpxC by a compound like this compound leads to a decrease in this signal.

Materials:

-

Purified LpxC enzyme

-

LpxC substrate: UDP-3-O-(R-3-hydroxydecanoyl)-N-acetylglucosamine

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.5)

-

This compound or other test compounds

-

Fluorescent probe (e.g., Fluorescamine)

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 96-well plate, add the assay buffer, LpxC substrate, and the diluted this compound.

-

Initiate the reaction by adding the purified LpxC enzyme to each well.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a suitable reagent (e.g., acetic acid).

-

Add the fluorescent probe to each well and incubate to allow for the reaction with the deacetylated product.

-

Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the chosen probe.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Workflow Diagram:

Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against Gram-negative bacteria using the broth microdilution method.

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Materials:

-

Gram-negative bacterial strains (e.g., E. coli, P. aeruginosa, K. pneumoniae)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

This compound

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland

-

Incubator (37°C)

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial twofold dilutions of this compound in CAMHB in a 96-well plate.

-

Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Add the diluted bacterial suspension to each well of the microtiter plate containing the serially diluted this compound.

-

Include a positive control (bacteria in broth without inhibitor) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

Visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of this compound in which no visible growth is observed.

Conclusion

This compound represents a significant advancement in the pursuit of novel antibiotics against Gram-negative pathogens. Its targeted inhibition of the essential LpxC enzyme disrupts the integrity of the bacterial outer membrane, leading to cell death. The in-depth understanding of its mechanism of action, supported by robust quantitative data and detailed experimental protocols, is crucial for its continued development and for inspiring the design of the next generation of LpxC inhibitors. The provided technical information serves as a valuable resource for researchers dedicated to addressing the urgent threat of antibiotic resistance.

References

- 1. researchgate.net [researchgate.net]

- 2. biorxiv.org [biorxiv.org]

- 3. Research progress of LpxC inhibitor on Gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fluorescence-based methods to assay inhibitors of lipopolysaccharide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. Common and varied molecular responses of Escherichia coli to five different inhibitors of the lipopolysaccharide biosynthetic enzyme LpxC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Common and varied molecular responses of Escherichia coli to five different inhibitors of the lipopolysaccharide biosynthetic enzyme LpxC - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of LpxC in Lipid A Biosynthesis: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of a Key Antibacterial Target

The emergence of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global public health. The unique outer membrane of these bacteria, anchored by lipopolysaccharide (LPS), serves as a highly effective barrier against many conventional antibiotics. Lipid A, the hydrophobic anchor of LPS, is essential for the viability of most Gram-negative bacteria, making its biosynthetic pathway an attractive source of novel antibacterial targets. This technical guide focuses on UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), a zinc-dependent metalloamidase that catalyzes the second and committed step in the biosynthesis of lipid A.

LpxC: The Gatekeeper of Lipid A Production

LpxC is a highly conserved, essential enzyme found in virtually all Gram-negative bacteria.[1][2] It catalyzes the deacetylation of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine to produce UDP-3-O-(R-3-hydroxymyristoyl)-glucosamine and acetate.[3][4] This reaction is the first irreversible step in the lipid A biosynthetic pathway, committing the substrate to the formation of this crucial outer membrane component.[5][6] The essentiality of LpxC for bacterial survival, coupled with the absence of a close homolog in mammalian cells, establishes it as a prime target for the development of novel, narrow-spectrum antibiotics against Gram-negative pathogens.[7]

Enzymatic Function and Mechanism

LpxC is a metalloenzyme that utilizes a catalytic zinc ion (Zn²⁺) in its active site.[4][8] The catalytic mechanism is proposed to be a general acid-base mechanism.[2][3] An active site glutamate residue acts as a general base, activating a zinc-bound water molecule to attack the acetyl carbonyl group of the substrate.[5] A nearby histidine residue is thought to function as a general acid, protonating the leaving amino group.[5] This mechanism is distinct from that of mammalian metalloamidases, offering a basis for selective inhibition.[7]

The Lipid A Biosynthetic Pathway

The biosynthesis of lipid A is a multi-step enzymatic process that occurs in the cytoplasm and at the inner membrane of Gram-negative bacteria. LpxC occupies a critical juncture in this pathway.

Figure 1. The Raetz pathway of lipid A biosynthesis in E. coli. LpxC catalyzes the second, committed step.

Quantitative Data on LpxC Activity and Inhibition

The kinetic parameters of LpxC and the potency of its inhibitors vary across different bacterial species. Understanding these differences is crucial for the development of broad-spectrum antibiotics.

Table 1: Comparative Kinetic Parameters of LpxC from Various Gram-Negative Bacteria

| Bacterial Species | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Escherichia coli | UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc | 2 | 1.5 | 7.5 x 105 | [2] |

| Pseudomonas aeruginosa | UDP-3-O-(R-3-hydroxydecanoyl)-GlcNAc | 1.9 | 0.4 | 2.1 x 105 | [5] |

| Aquifex aeolicus | UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc | 3.1 | 3.3 | 1.1 x 106 | [4] |

| Klebsiella pneumoniae | UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc | N/A | N/A | N/A | |

| Acinetobacter baumannii | UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc | N/A | N/A | N/A |

Table 2: Inhibitory Potency of Selected Compounds Against LpxC from Different Bacterial Species

| Inhibitor | E. coli LpxC (IC50/Ki, nM) | P. aeruginosa LpxC (IC50/Ki, nM) | Reference |

| CHIR-090 | Ki = 0.5 | Ki = 1.0-1.7 | [6] |

| L-161,240 | IC50 = 26 | N/A | [9] |

| BB-78485 | IC50 = 160 | N/A | [3] |

| LPC-233 | KI = 0.22, KI* = 0.0089 | N/A | [10] |

| ACHN-975 | N/A | N/A | |

| (S)-13j | Ki = 9.5 | Ki = 5.6 | [5] |

Experimental Protocols

Accurate and reproducible assays are fundamental to the study of LpxC and the development of its inhibitors.

LpxC Enzyme Activity Assay (Fluorometric)

This protocol describes a homogeneous fluorescence-based assay for determining LpxC activity.

Materials:

-

Purified LpxC enzyme

-

UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine (substrate)

-

Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Brij-35

-

o-phthaldialdehyde (OPA) reagent

-

96-well black microplates

-

Fluorescence microplate reader (Excitation: 340 nm, Emission: 455 nm)

Procedure:

-

Prepare a reaction mixture containing assay buffer and the LpxC substrate at the desired concentration.

-

Add the purified LpxC enzyme to initiate the reaction. For inhibitor studies, pre-incubate the enzyme with the inhibitor for a specified time before adding the substrate.

-

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a solution of OPA reagent.

-

Incubate at room temperature for 10 minutes to allow for the derivatization of the primary amine product.

-

Measure the fluorescence intensity using a microplate reader.

-

Calculate the enzyme activity based on a standard curve generated with known concentrations of the deacetylated product.

LpxC Inhibitor Screening Workflow (LC-MS/MS-based)

This workflow outlines a high-throughput method for screening LpxC inhibitors using liquid chromatography-tandem mass spectrometry.

Figure 2. A typical workflow for high-throughput screening of LpxC inhibitors using LC-MS/MS.

Lipid A Analysis from Bacterial Cells (MALDI-TOF MS)

This protocol provides a method for the extraction and analysis of lipid A from bacterial cells to assess the in-vivo effects of LpxC inhibitors.

Materials:

-

Bacterial cell culture treated with or without LpxC inhibitor

-

Isobutyric acid

-

1 M Ammonium hydroxide

-

Methanol

-

Chloroform

-

Water

-

MALDI-TOF mass spectrometer

-

MALDI matrix (e.g., 5-chloro-2-mercaptobenzothiazole, CMBT)

Procedure:

-

Harvest bacterial cells by centrifugation and wash with phosphate-buffered saline.

-

Lyophilize the cell pellet.

-

Resuspend the lyophilized cells in a mixture of isobutyric acid and 1 M ammonium hydroxide (5:3, v/v).

-

Heat the suspension at 100°C for 2 hours to hydrolyze the ketosidic linkage between Kdo and lipid A.

-

Cool the mixture and centrifuge to pellet cellular debris.

-

Transfer the supernatant to a new tube and lyophilize.

-

Wash the dried lipid A with methanol to remove excess reagents.

-

Perform a two-phase Bligh-Dyer extraction (chloroform:methanol:water) to purify the lipid A.

-

Dry the organic phase containing the purified lipid A.

-

Reconstitute the lipid A in a suitable solvent (e.g., chloroform:methanol, 4:1 v/v).

-

Mix the lipid A solution with the MALDI matrix and spot onto the MALDI target plate.

-

Acquire mass spectra in the negative-ion mode.

Conclusion

LpxC remains a highly validated and promising target for the discovery of novel antibiotics against Gram-negative bacteria. Its essential role in the committed step of lipid A biosynthesis, its conservation across a wide range of pathogens, and its structural distinctiveness from host enzymes provide a strong foundation for the development of selective inhibitors. The methodologies and data presented in this guide offer a comprehensive resource for researchers and drug development professionals engaged in the pursuit of new therapies to combat the growing threat of antibiotic resistance. Continued investigation into the structure-activity relationships of LpxC inhibitors and the development of robust screening platforms will be crucial in translating the potential of this target into clinically effective therapeutics.

References

- 1. Lipid A isolation and analysis by MALDI-TOF MS. [bio-protocol.org]

- 2. Detection of Species-Specific Lipids by Routine MALDI TOF Mass Spectrometry to Unlock the Challenges of Microbial Identification and Antimicrobial Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | A whole cell-based Matrix-assisted laser desorption/ionization mass spectrometry lipidomic assay for the discovery of compounds that target lipid a modifications [frontiersin.org]

- 4. agilent.com [agilent.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. General Guidelines for Setting Up an In Vitro LC/MS/MS Assay | Springer Nature Experiments [experiments.springernature.com]

- 7. researchgate.net [researchgate.net]

- 8. nbinno.com [nbinno.com]

- 9. An o-phthalaldehyde spectrophotometric assay for proteinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Preclinical Safety and Efficacy Characterization of an LpxC Inhibitor against Gram-negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

LpxC-IN-5: A Technical Guide to a Novel Non-Hydroxamate LpxC Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

LpxC-IN-5 is a potent, non-hydroxamate inhibitor of the enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC).[1] LpxC is a zinc metalloenzyme that catalyzes the first committed and irreversible step in the biosynthesis of Lipid A, an essential component of the outer membrane of Gram-negative bacteria.[2][3][4] The absence of a mammalian homolog for LpxC makes it an attractive target for the development of novel antibacterial agents.[2] this compound represents a promising scaffold for Gram-negative drug discovery, circumventing the potential liabilities associated with hydroxamate-based inhibitors. This document provides a comprehensive technical overview of this compound, including its biochemical and antibacterial activity, and detailed experimental protocols.

Core Data Summary

The following tables summarize the available quantitative data for this compound.

Table 1: In Vitro LpxC Enzyme Inhibition

| Compound | LpxC IC50 (nM) |

| This compound | 20 |

| IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro. |

Table 2: In Vitro Antibacterial Activity (Minimum Inhibitory Concentration - MIC)

| Organism | Strain | MIC (µg/mL) |

| Escherichia coli | ATCC 25922 | 16 |

| Pseudomonas aeruginosa | ATCC 27853 | 4 |

| Klebsiella pneumoniae | ATCC 13883 | 64 |

| Pseudomonas aeruginosa | 5567 | 4 |

| MIC: The minimum inhibitory concentration is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.[1] |

In Vivo Efficacy and Pharmacokinetics:

Currently, there is no publicly available data on the in vivo efficacy or pharmacokinetic profile of this compound.

Mechanism of Action

This compound functions by inhibiting the LpxC enzyme, thereby blocking the Lipid A biosynthesis pathway in Gram-negative bacteria. This disruption of the outer membrane synthesis leads to bacterial cell death. The following diagram illustrates the Lipid A biosynthesis pathway and the point of inhibition by this compound.

Caption: Lipid A Biosynthesis Pathway and this compound Inhibition.

Experimental Protocols

LpxC Functional Enzyme Assay

This protocol is adapted from the methods described by Yamada et al.[2][3]

Objective: To determine the in vitro inhibitory activity of this compound against the LpxC enzyme.

Materials:

-

Purified LpxC enzyme

-

This compound (or other test compounds) dissolved in DMSO

-

Substrate: UDP-3-O-(R-3-hydroxydecanoyl)-N-acetylglucosamine

-

Assay Buffer: 40 mM HEPES (pH 8.0)

-

Fluorescamine solution

-

96-well microplates

-

Plate reader capable of fluorescence detection

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in DMSO.

-

Reaction Mixture Preparation: In a 96-well plate, add the following components in order:

-

Assay Buffer

-

This compound solution (final DMSO concentration should be kept constant, e.g., 2%)

-

Purified LpxC enzyme solution

-

-

Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the LpxC substrate solution.

-

Reaction Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 30 minutes).

-

Reaction Termination and Detection:

-

Stop the reaction.

-

Add fluorescamine solution to each well. Fluorescamine reacts with the primary amine of the deacetylated product to generate a fluorescent signal.

-

-

Fluorescence Measurement: Measure the fluorescence intensity using a plate reader at an excitation wavelength of ~390 nm and an emission wavelength of ~470 nm.

-

Data Analysis:

-

Subtract the background fluorescence (wells without enzyme).

-

Calculate the percent inhibition for each concentration of this compound relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

-

Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

-

Caption: LpxC Functional Enzyme Assay Workflow.

Antibacterial Activity Assay (Broth Microdilution)

This protocol follows the general principles of the Clinical and Laboratory Standards Institute (CLSI) broth microdilution method.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against various Gram-negative bacteria.

Materials:

-

This compound (or other test compounds) dissolved in DMSO

-

Bacterial strains (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853, K. pneumoniae ATCC 13883)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microplates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Incubator

Procedure:

-

Compound Preparation: Prepare a 2-fold serial dilution of this compound in CAMHB in a 96-well plate. The final volume in each well should be 50 µL.

-

Inoculum Preparation: Prepare a bacterial suspension in CAMHB and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in the test wells.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microplate containing the serially diluted compound. This will bring the total volume in each well to 100 µL.

-

Controls:

-

Growth Control: A well containing only CAMHB and the bacterial inoculum (no compound).

-

Sterility Control: A well containing only CAMHB (no bacteria or compound).

-

-

Incubation: Incubate the microplates at 35-37°C for 16-20 hours in ambient air.

-

MIC Determination: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of this compound that completely inhibits visible growth.

Caption: Broth Microdilution MIC Assay Workflow.

Conclusion

This compound is a potent non-hydroxamate inhibitor of LpxC with demonstrated in vitro activity against a panel of Gram-negative pathogens. Its novel scaffold provides a valuable starting point for the development of new antibacterial agents to combat the growing threat of antibiotic resistance. Further investigation into its in vivo efficacy, pharmacokinetic properties, and safety profile is warranted to fully assess its therapeutic potential.

References

An In-depth Technical Guide to the Discovery and Synthesis of LpxC-IN-5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of LpxC-IN-5, a potent, non-hydroxamate inhibitor of the bacterial enzyme UDP-3-O-acyl-N-acetylglucosamine deacetylase (LpxC). LpxC is an essential enzyme in the biosynthesis of lipid A, a critical component of the outer membrane of Gram-negative bacteria, making it a prime target for novel antibacterial agents.[1]

Discovery via Fragment-Based Screening

This compound was identified through a fragment-based drug discovery approach, a powerful method for identifying novel lead compounds.[2][3][4] The process began with the screening of a fragment library to identify small molecules that bind to the active site of LpxC. This was followed by structure-guided optimization to enhance potency and antibacterial activity.

The discovery workflow for this compound and its analogs involved several key stages, from initial fragment screening to the identification of a potent lead candidate.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Fragment-Based Discovery of Novel Non-Hydroxamate LpxC Inhibitors with Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fragment-Based Discovery of Novel Non-Hydroxamate LpxC Inhibitors with Antibacterial Activity [vernalis.com]

LpxC-IN-5: A Technical Guide to Target Specificity and Enzyme Kinetics

For Researchers, Scientists, and Drug Development Professionals

Abstract

LpxC (UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase) is a pivotal, conserved zinc-dependent metalloenzyme that catalyzes the first committed step in the biosynthesis of lipid A, an essential component of the outer membrane of most Gram-negative bacteria.[1][2][3][4][5][6] This makes LpxC a compelling and clinically unexploited target for the development of novel antibiotics to combat multidrug-resistant Gram-negative infections.[2][5][6] LpxC-IN-5 is a potent, non-hydroxamate inhibitor of LpxC.[1] This document provides an in-depth technical overview of the target specificity and enzyme kinetics of LpxC inhibitors, with a specific focus on the available data for this compound, supplemented with data from other well-characterized LpxC inhibitors to provide a comprehensive understanding of this class of molecules. Detailed experimental protocols and visual representations of key pathways and workflows are included to support research and development efforts in this area.

Introduction to LpxC and Lipid A Biosynthesis

The outer membrane of Gram-negative bacteria serves as a formidable barrier, protecting the cell from environmental stressors and antibiotics.[2] A critical component of this membrane is lipopolysaccharide (LPS), with its hydrophobic anchor, Lipid A, playing an essential role in membrane integrity and bacterial viability.[2][3] The biosynthesis of Lipid A is a multi-step enzymatic pathway, with the second step, the deacetylation of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine, being the first committed and irreversible reaction.[3][4][7] This reaction is catalyzed by LpxC.[3][4][7] Due to its essential nature and conservation across many Gram-negative species, coupled with the lack of a homologous enzyme in mammals, LpxC is a prime target for novel antibacterial agents.[7]

This compound: Target Specificity and In Vitro Activity

This compound is a potent inhibitor of LpxC with a reported half-maximal inhibitory concentration (IC50) in the nanomolar range. Its antibacterial activity is demonstrated by its Minimum Inhibitory Concentrations (MICs) against a panel of Gram-negative pathogens.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Value | Reference |

| IC50 (LpxC) | 20 nM | [1] |

Table 2: Antibacterial Activity of this compound (MIC in µg/mL)

| Organism | Strain | MIC (µg/mL) | Reference |

| Escherichia coli | ATCC25922 | 16 | [1] |

| Pseudomonas aeruginosa | ATCC27853 | 4 | [1] |

| Klebsiella pneumoniae | ATCC13883 | 64 | [1] |

| Pseudomonas aeruginosa | 5567 | 4 | [1] |

Enzyme Kinetics of LpxC Inhibitors

Table 3: Enzyme Kinetics of Selected LpxC Inhibitors (for comparative context)

| Inhibitor | Organism (LpxC) | Kᵢ (nM) | Kᵢ* (pM) | Inhibition Type | Reference |

| LPC-233 | E. coli | 0.22 ± 0.06 | 8.9 ± 0.5 | Time-dependent, slow-binding | [8] |

| CHIR-090 | A. aeolicus | 1.0 - 1.7 | - | Two-step, slow, tight-binding | [9] |

Note: Kᵢ represents the inhibition constant for the initial encounter complex, while Kᵢ represents the inhibition constant for the more stable, high-affinity complex.*

Selectivity Profile of LpxC Inhibitors

A critical aspect of drug development is ensuring the inhibitor is highly selective for its intended target to minimize off-target effects. For instance, LPC-233, another potent LpxC inhibitor, has demonstrated high selectivity for LpxC over human metalloenzymes. At a concentration of 30 µM, LPC-233 showed no significant inhibition of a panel of human matrix metallopeptidases (MMPs) and TACE.[8] This high degree of selectivity is a promising characteristic for the development of safe and effective LpxC-targeting antibiotics.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of LpxC inhibitors.

LpxC Enzyme Inhibition Assay (Fluorescence-based)

This assay is used to determine the in vitro potency of inhibitors against the LpxC enzyme.

-

Reagents and Materials:

-

Purified LpxC enzyme

-

Substrate: UDP-3-O-[(R)-3-hydroxymyristoyl]-N-acetylglucosamine

-

Assay Buffer: e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.02% Brij 35

-

Inhibitor compound (e.g., this compound) dissolved in DMSO

-

Stopping Solution: 0.625 M Sodium Hydroxide

-

Neutralization Solution: 0.625 M Acetic Acid

-

Detection Reagent: o-phthaldialdehyde-2-mercaptoethanol solution in sodium borate buffer

-

Microplate reader (excitation 340 nm, emission 460 nm)

-

-

Procedure:

-

Add 2 µL of the inhibitor dilution in DMSO to the wells of a microplate.

-

Add 5 µL of a solution of purified LpxC in assay buffer.

-

Initiate the reaction by adding the substrate solution.

-

Incubate the plate for 30 minutes at 37°C.

-

Stop the reaction by adding 40 µL of 0.625 M sodium hydroxide.

-

Incubate for 10 minutes and then neutralize by adding 40 µL of 0.625 M acetic acid.

-

Add 120 µL of the o-phthaldialdehyde-2-mercaptoethanol solution to convert the deacetylated product into a fluorescent isoindole.

-

Measure the fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 460 nm.

-

Calculate IC50 values from the dose-response curves.

-

Minimum Inhibitory Concentration (MIC) Determination

This assay determines the lowest concentration of an antibacterial agent that prevents visible growth of a microorganism.

-

Reagents and Materials:

-

Bacterial strains (e.g., E. coli, P. aeruginosa)

-

Growth medium (e.g., Cation-adjusted Mueller-Hinton Broth)

-

Inhibitor compound (e.g., this compound)

-

96-well microplates

-

-

Procedure:

-

Prepare a serial dilution of the inhibitor compound in the growth medium in a 96-well plate.

-

Inoculate each well with a standardized suspension of the test bacterium.

-

Include a positive control (no inhibitor) and a negative control (no bacteria).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the inhibitor at which there is no visible growth of the bacteria.

-

Thermal Shift Assay (TSA)

TSA is used to assess the binding of an inhibitor to its target protein by measuring the change in the protein's melting temperature (Tm).

-

Reagents and Materials:

-

Purified LpxC enzyme

-

Fluorescent dye (e.g., BODIPY FL L-cystine)

-

Inhibitor compound

-

Real-time PCR instrument

-

-

Procedure:

-

Mix the purified LpxC protein with the fluorescent dye and the inhibitor compound in a suitable buffer.

-

Place the mixture in a real-time PCR instrument.

-

Apply a temperature gradient (e.g., from 20°C to 100°C).

-

As the temperature increases, the protein unfolds, exposing cysteine residues that interact with the dye, leading to an increase in fluorescence.

-

At higher temperatures, the protein aggregates, causing the fluorescence to decrease.

-

The melting temperature (Tm) is the temperature at which the fluorescence is maximal. An increase in Tm in the presence of the inhibitor indicates binding and stabilization of the protein.

-

Visualizations

Lipid A Biosynthesis Pathway and LpxC Inhibition

Caption: Lipid A biosynthesis pathway and the inhibitory action of this compound.

Experimental Workflow for LpxC Inhibitor Characterization

Caption: A typical experimental workflow for the characterization of LpxC inhibitors.

Conclusion

This compound is a potent non-hydroxamate inhibitor of LpxC, a critical enzyme in the Lipid A biosynthesis pathway of Gram-negative bacteria. The available data on this compound and other inhibitors in its class underscore the potential of targeting LpxC as a promising strategy for the development of novel antibiotics. Further detailed kinetic and structural studies on the interaction of this compound with LpxC will be invaluable for the optimization of this and other LpxC inhibitors, ultimately paving the way for new therapeutic options against challenging Gram-negative infections.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. What are LpxC inhibitors and how do they work? [synapse.patsnap.com]

- 3. Mechanism and Inhibition of LpxC: an essential zinc-dependent deacetylase of bacterial lipid A synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antibacterial Activities and Characterization of Novel Inhibitors of LpxC - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Scholars@Duke publication: Mechanism and inhibition of LpxC: an essential zinc-dependent deacetylase of bacterial lipid A synthesis. [scholars.duke.edu]

- 6. benthamdirect.com [benthamdirect.com]

- 7. Common and varied molecular responses of Escherichia coli to five different inhibitors of the lipopolysaccharide biosynthetic enzyme LpxC - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Preclinical Safety and Efficacy Characterization of an LpxC Inhibitor against Gram-negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

Investigating the Role of LpxC Inhibitors in Combating Pseudomonas aeruginosa: A Technical Guide

Disclaimer: The specific compound "LpxC-IN-5" was not prominently found in the available scientific literature. Therefore, this guide will focus on well-characterized LpxC inhibitors with demonstrated activity against Pseudomonas aeruginosa, such as ACHN-975, to provide a comprehensive overview of the role of this class of inhibitors. The principles, mechanisms, and experimental methodologies described are broadly applicable to potent LpxC inhibitors targeting this pathogen.

Introduction

Pseudomonas aeruginosa is a formidable Gram-negative opportunistic pathogen responsible for a wide array of healthcare-associated infections, including pneumonia, urinary tract infections, and bloodstream infections.[1] Its intrinsic and acquired resistance to a multitude of antibiotics poses a significant clinical challenge, necessitating the development of novel therapeutic agents with unique mechanisms of action.[1][2] One such promising target is the UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase, or LpxC.[1][2][3]

LpxC is a crucial zinc metalloenzyme that catalyzes the first committed and irreversible step in the biosynthesis of lipid A, an essential component of the lipopolysaccharide (LPS) that forms the outer leaflet of the outer membrane of most Gram-negative bacteria.[1][3][4] The integrity of the outer membrane is vital for bacterial survival, making LpxC an attractive target for the development of new antibiotics.[3] Inhibition of LpxC disrupts the formation of the outer membrane, leading to bactericidal activity.[3] This guide provides an in-depth technical overview of the investigation of LpxC inhibitors, using publicly available data on potent compounds, as a model for understanding their role in inhibiting P. aeruginosa.

Mechanism of Action: Inhibition of Lipid A Biosynthesis

The biosynthesis of lipid A is a highly conserved pathway in Gram-negative bacteria and is essential for their viability.[4][5] LpxC's role in this pathway is pivotal, as it catalyzes the deacetylation of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine.[6][7] LpxC inhibitors are designed to bind to the active site of the enzyme, preventing the substrate from binding and thereby halting the downstream synthesis of lipid A.[3] This disruption of the outer membrane leads to increased permeability and ultimately cell death.[8]

In Vitro Efficacy of LpxC Inhibitors against P. aeruginosa

The in vitro activity of LpxC inhibitors against P. aeruginosa is a critical measure of their potential as therapeutic agents. This is typically assessed through the determination of the Minimum Inhibitory Concentration (MIC) and time-kill kinetics.

Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9] Potent LpxC inhibitors have demonstrated significant activity against a range of P. aeruginosa isolates, including multidrug-resistant (MDR) strains.[1][2]

| Inhibitor | P. aeruginosa Strains | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| ACHN-975 | 100 clinical isolates | 0.06 | 0.25 | [1] |

| LPXC-516 | 100 clinical isolates | 0.5 | 2 | [1] |

| LPXC-313 | 100 clinical isolates | 0.5 | 2 | [1] |

| LPXC-289 | 100 clinical isolates | 1 | 2 | [1] |

| CHIR-090 | 4 clinical isolates | - | 0.0625 - 0.5 | [8] |

Table 1: MIC values of selected LpxC inhibitors against P. aeruginosa. MIC50 and MIC90 represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Time-Kill Kinetics

Time-kill assays provide insights into the bactericidal or bacteriostatic nature of an antimicrobial agent over time. Studies have shown that LpxC inhibitors exhibit rapid, concentration-dependent bactericidal activity against P. aeruginosa.[1]

For example, ACHN-975 and LPXC-516 demonstrated a ≥3-log10 reduction in CFU/mL within 4 hours at concentrations of 4x MIC against P. aeruginosa ATCC 27853.[1] However, regrowth was observed at 24 hours in some cases, which correlated with an increase in MIC values, suggesting the potential for resistance development.[1]

In Vivo Efficacy of LpxC Inhibitors against P. aeruginosa

The efficacy of LpxC inhibitors has also been evaluated in animal models of infection, which are crucial for assessing their therapeutic potential in a physiological setting. Murine neutropenic thigh and lung infection models are commonly used for this purpose.

Murine Neutropenic Thigh Infection Model

In a neutropenic mouse thigh infection model with P. aeruginosa ATCC 27853, ACHN-975 demonstrated dose-dependent efficacy. A single dose of 30 mg/kg resulted in a sustained reduction in bacterial burden over 24 hours, while lower doses led to regrowth of bacteria after an initial reduction.[1]

| Inhibitor | Dose (mg/kg, single) | P. aeruginosa Strain | Change in log10 CFU/thigh at 24h | Reference |

| ACHN-975 | 5 | ATCC 27853 | ~ +1.5 (regrowth) | [1] |

| ACHN-975 | 10 | ATCC 27853 | ~ 0 (static) | [1] |

| ACHN-975 | 30 | ATCC 27853 | ~ -1.5 (bactericidal) | [1] |

Table 2: Efficacy of ACHN-975 in a murine neutropenic thigh infection model.

Murine Lung Infection Model

Given that P. aeruginosa is a significant cause of respiratory infections, the murine lung infection model is particularly relevant. LPXC-516 was extensively studied in this model and showed a dose-dependent reduction in bacterial load in the lungs of infected mice.[1]

Experimental Protocols

Detailed and standardized protocols are essential for the accurate evaluation of LpxC inhibitors.

LpxC Enzyme Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of purified LpxC.

-

Reagents and Materials:

-

Purified P. aeruginosa LpxC enzyme.

-

Substrate: UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine.

-

Assay buffer (e.g., 40 mM MES, pH 6.0, 0.02% Brij 35, 80 µM dithiothreitol).[10]

-

Test inhibitor dissolved in DMSO.

-

96-well plates.

-

Detection reagent (e.g., o-phthaldialdehyde for fluorescence detection of the deacetylated product).[10]

-

-

Procedure:

-

Prepare serial dilutions of the test inhibitor in DMSO.

-

In a 96-well plate, add the assay buffer, substrate, and the test inhibitor dilution.

-

Initiate the reaction by adding the purified LpxC enzyme.

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes).[10]

-

Stop the reaction by adding a quenching solution (e.g., 0.625 M sodium hydroxide).[10]

-

Add the detection reagent and measure the signal (e.g., fluorescence at 340 nm excitation/460 nm emission).[10]

-

Calculate the percent inhibition and determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity).

-

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an inhibitor that prevents the visible growth of P. aeruginosa. The broth microdilution method is commonly used.[9]

-

Reagents and Materials:

-

P. aeruginosa isolates (e.g., ATCC 27853, clinical isolates).

-

Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Test inhibitor dissolved in DMSO.

-

96-well microtiter plates.

-

-

Procedure:

-

Prepare a bacterial inoculum standardized to a specific cell density (e.g., 5 x 105 CFU/mL).

-

Prepare two-fold serial dilutions of the test inhibitor in CAMHB in a 96-well plate.

-

Inoculate each well with the bacterial suspension.

-

Include positive (no inhibitor) and negative (no bacteria) growth controls.

-

Incubate the plates at 35 ± 2°C for 16-20 hours under aerobic conditions.[9]

-

Visually inspect the plates for bacterial growth (turbidity).

-

The MIC is the lowest concentration of the inhibitor in which there is no visible growth.

-

Murine Neutropenic Thigh Infection Model

This in vivo model assesses the efficacy of an inhibitor in reducing bacterial burden in infected mice.

-

Animals and Materials:

-

Female ICR mice (or other suitable strain).

-

Cyclophosphamide to induce neutropenia.

-

P. aeruginosa strain for infection.

-

Test inhibitor formulated for administration (e.g., subcutaneous or intravenous).

-

Saline for bacterial dilution and vehicle control.

-

-

Procedure:

-

Induce neutropenia in mice by intraperitoneal injection of cyclophosphamide on days -4 and -1 relative to infection.

-

On the day of infection (day 0), inject a defined inoculum of P. aeruginosa (e.g., 106-107 CFU) into the thigh muscle of each mouse.

-

At a specified time post-infection (e.g., 2 hours), administer the test inhibitor at various doses. A control group should receive the vehicle.

-

At different time points post-treatment (e.g., 2, 4, 8, 24 hours), euthanize groups of mice.

-

Aseptically remove the thigh muscle, homogenize it in saline, and perform serial dilutions.

-

Plate the dilutions on appropriate agar plates to determine the number of viable bacteria (CFU/thigh).

-

Calculate the change in log10 CFU/thigh over time for each treatment group compared to the control group.

-

Conclusion

LpxC inhibitors represent a promising new class of antibiotics with a novel mechanism of action against P. aeruginosa. Their potent in vitro and in vivo activity, including against multidrug-resistant strains, highlights their potential to address the urgent need for new treatments for infections caused by this challenging pathogen. The detailed experimental protocols provided in this guide are fundamental for the continued investigation and development of these and other novel antimicrobial agents. Further research is warranted to optimize the pharmacological properties of LpxC inhibitors and to fully understand the mechanisms of potential resistance.

References

- 1. Potent LpxC Inhibitors with In Vitro Activity against Multidrug-Resistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potent LpxC Inhibitors with In Vitro Activity against Multidrug-Resistant Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. LpxC Inhibitors as New Antibacterial Agents and Tools for Studying Regulation of Lipid A Biosynthesis in Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Preclinical Safety and Efficacy Characterization of an LpxC Inhibitor against Gram-negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. journals.asm.org [journals.asm.org]

- 8. In Vitro and In Vivo Efficacy of an LpxC Inhibitor, CHIR-090, Alone or Combined with Colistin against Pseudomonas aeruginosa Biofilm - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 10. Antibacterial Activities and Characterization of Novel Inhibitors of LpxC - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary In Vitro Evaluation of LpxC-IN-5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant Gram-negative bacteria presents a significant global health challenge, necessitating the discovery and development of novel antibiotics with new mechanisms of action. One promising target is the UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), a zinc-dependent metalloenzyme.[1] LpxC catalyzes the first committed and irreversible step in the biosynthesis of Lipid A, an essential component of the lipopolysaccharide (LPS) that constitutes the outer membrane of most Gram-negative bacteria.[2][3][4] Inhibition of LpxC disrupts the integrity of the bacterial outer membrane, leading to cell death.[5] LpxC-IN-5 is a potent, non-hydroxamate inhibitor of LpxC, a characteristic that may offer an improved safety profile compared to hydroxamate-based inhibitors which have been associated with off-target metalloenzyme inhibition.[5][6] This document provides a comprehensive overview of the preliminary in vitro evaluation of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathway and experimental workflows.

Data Presentation

The in vitro activity of this compound has been characterized through enzymatic inhibition and antibacterial susceptibility testing. The following tables summarize the key quantitative data.

Table 1: Enzymatic Inhibition of LpxC by this compound

| Parameter | Value | Enzyme Source |

| IC50 | 20 nM | Recombinant LpxC |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Minimum Inhibitory Concentrations (MICs) of this compound against Gram-Negative Bacteria

| Bacterial Strain | MIC (µg/mL) |

| Escherichia coli ATCC 25922 | 16 |

| Pseudomonas aeruginosa ATCC 27853 | 4 |

| Klebsiella pneumoniae ATCC 13883 | 64 |

| Pseudomonas aeruginosa 5567 | 4 |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.[7]

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below. These protocols are synthesized from established methods for the evaluation of LpxC inhibitors.

LpxC Enzyme Inhibition Assay (Fluorescence-Based)

This assay quantifies the inhibitory activity of this compound against the LpxC enzyme. A common method involves a fluorescence-based assay that detects the product of the LpxC-catalyzed reaction.[8]

Materials:

-

Purified recombinant LpxC enzyme

-

This compound (or other test compounds) dissolved in Dimethyl Sulfoxide (DMSO)

-

Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Brij-35

-

Substrate: UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine

-

Detection Reagent: Fluorescamine in a suitable solvent (e.g., acetone)

-

96-well, black, flat-bottom microplates

-

Fluorescence plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound solutions in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., ≤1%).

-

Assay Reaction:

-

To each well of the microplate, add 50 µL of the diluted this compound solution.

-

Add 25 µL of the LpxC enzyme solution (pre-diluted in Assay Buffer to a final concentration of, for example, 5 nM).

-

Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding 25 µL of the substrate solution (pre-diluted in Assay Buffer to a final concentration equivalent to its Km value).

-

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

-

Reaction Termination and Detection:

-

Stop the reaction by adding the fluorescamine solution. Fluorescamine reacts with the primary amine of the deacetylated product to generate a fluorescent signal.

-

Incubate at room temperature for 10-15 minutes to allow for complete reaction with the detection reagent.

-

-

Data Acquisition: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., ~390 nm excitation and ~475 nm emission for fluorescamine adducts).

-

Data Analysis:

-

Subtract the background fluorescence (from wells without enzyme or substrate).

-

Calculate the percent inhibition for each concentration of this compound relative to the control (DMSO-only) wells.

-

Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve using graphing software.

-

Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound against various bacterial strains is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[7]

Materials:

-

Bacterial strains (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853, K. pneumoniae ATCC 13883)

-

This compound dissolved in DMSO

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Compound Preparation: Prepare a 2-fold serial dilution of this compound in CAMHB in the 96-well plates.

-

Inoculum Preparation: Prepare a bacterial suspension in CAMHB and adjust the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 colony-forming units (CFU)/mL. Dilute this suspension to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted this compound. Include a positive control well (bacteria without inhibitor) and a negative control well (broth only).

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

-

MIC Determination: The MIC is visually determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Mandatory Visualization

Lipid A Biosynthesis Pathway and Inhibition by this compound

References

- 1. UDP-3-O-acyl-N-acetylglucosamine deacetylase(EC 3.5.1.108) - Creative Enzymes [creative-enzymes.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Antibacterial Drug Discovery Targeting the Lipopolysaccharide Biosynthetic Enzyme LpxC - PMC [pmc.ncbi.nlm.nih.gov]

- 4. LpxC Inhibitors as New Antibacterial Agents and Tools for Studying Regulation of Lipid A Biosynthesis in Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TP0586532, a Novel Non-Hydroxamate LpxC Inhibitor: Potentiating Effect on In Vitro Activity of Meropenem against Carbapenem-Resistant Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fragment-Based Discovery of Novel Non-Hydroxamate LpxC Inhibitors with Antibacterial Activity [vernalis.com]

- 7. journals.asm.org [journals.asm.org]

- 8. A fluorescence-based homogeneous assay for measuring activity of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for LpxC-IN-5 Inhibitor Screening Using a Fluorescence Polarization Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant Gram-negative bacteria poses a significant threat to global health. A promising strategy to combat these pathogens is the inhibition of essential bacterial pathways not present in humans. The enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) is a critical zinc-dependent metalloenzyme that catalyzes the first committed step in the biosynthesis of lipid A, an essential component of the outer membrane of most Gram-negative bacteria.[1][2][3] The absence of a homologous enzyme in mammals makes LpxC an attractive target for the development of novel antibiotics.[4][5] LpxC-IN-5 is a potent, non-hydroxamate inhibitor of LpxC, demonstrating significant antibacterial activity.[6]

This document provides detailed application notes and protocols for a fluorescence polarization (FP) assay designed for the high-throughput screening and characterization of LpxC inhibitors like this compound. FP is a homogeneous technique that measures the change in the polarization of fluorescent light emitted from a fluorescent probe (tracer).[7][8] When a small, fluorescently labeled tracer binds to a larger protein like LpxC, its tumbling rate in solution slows, resulting in a higher fluorescence polarization value. In a competitive binding assay, an unlabeled inhibitor will displace the tracer from the protein, leading to a decrease in fluorescence polarization. This principle allows for the rapid and quantitative assessment of inhibitor potency.[7]

Signaling Pathway and Inhibition Mechanism

LpxC is a key enzyme in the lipid A biosynthetic pathway, which is essential for the formation of the outer membrane of Gram-negative bacteria. The inhibition of LpxC disrupts this pathway, leading to the accumulation of toxic intermediates and ultimately bacterial cell death.[2][5]

Caption: LpxC catalyzes a key step in the Lipid A biosynthetic pathway.

Principle of the Fluorescence Polarization Assay

The fluorescence polarization assay for LpxC inhibitor screening is a competitive binding assay. A fluorescently labeled ligand (tracer) with a known affinity for LpxC is used. When the tracer is bound to the much larger LpxC enzyme, its motion is restricted, resulting in a high fluorescence polarization signal. When an inhibitor, such as this compound, is introduced, it competes with the tracer for binding to the active site of LpxC. This displacement of the tracer leads to its faster tumbling in solution and a corresponding decrease in the fluorescence polarization signal. The magnitude of this decrease is proportional to the affinity of the inhibitor for LpxC.

Caption: Principle of the competitive FP assay for LpxC inhibitors.

Quantitative Data Summary

The following tables summarize key quantitative data for LpxC inhibitors.

Table 1: Inhibitory Activity of this compound

| Parameter | Value | Reference |

| IC50 (LpxC enzyme) | 20 nM | [6] |

| MIC (E. coli ATCC25922) | 16 µg/mL | [6] |

| MIC (P. aeruginosa ATCC27853) | 4 µg/mL | [6] |

| MIC (K. pneumoniae ATCC13883) | 64 µg/mL | [6] |

| MIC (P. aeruginosa 5567) | 4 µg/mL | [6] |

Table 2: Comparative Inhibitory Activities of Various LpxC Inhibitors

| Compound | LpxC IC50 (nM) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) | Reference |

| L-161,240 | 50 | 0.5 | >128 | [1] |

| CHIR-090 | <1 | 0.004 | 0.5 | [1] |

| BB-78484 | 400 | 0.25 | >128 | [3] |

| BB-78485 | 160 | 0.125 | >128 | |

| LpxC-4 | ~10-100 | 0.25 | 1 |

Experimental Protocols

Materials and Reagents

-

LpxC Enzyme: Purified recombinant LpxC from the target Gram-negative species (e.g., E. coli, P. aeruginosa).

-

Fluorescent Tracer: A fluorescently labeled small molecule or peptide with known affinity for the LpxC active site.

-

This compound: or other test inhibitors.

-

Assay Buffer: e.g., 25 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT.

-

Microplates: Black, low-binding, 384-well microplates are recommended for HTS.

-

Plate Reader: A microplate reader equipped with fluorescence polarization optics.

Experimental Workflow

Caption: General experimental workflow for the LpxC FP assay.

Detailed Protocol

-

Reagent Preparation:

-

Prepare a stock solution of LpxC enzyme in assay buffer. The final concentration in the assay will need to be optimized.

-

Prepare a stock solution of the fluorescent tracer in a suitable solvent (e.g., DMSO) and then dilute in assay buffer. The final concentration should be at or below its Kd for LpxC.

-

Prepare a serial dilution of this compound or other test compounds in DMSO, and then dilute further in assay buffer.

-

-

Assay Procedure (384-well format):

-

Add 5 µL of the test compound dilution (or DMSO for controls) to the wells of the microplate.

-

Add 10 µL of the LpxC enzyme solution to all wells.

-

Mix gently and incubate for 15 minutes at room temperature.

-

Add 5 µL of the fluorescent tracer solution to all wells.

-

Mix gently and incubate for 30-60 minutes at room temperature, protected from light, to allow the binding reaction to reach equilibrium.

-

-

Data Acquisition:

-

Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the chosen fluorophore.

-

-

Data Analysis:

-

The raw fluorescence polarization values (in millipolarization units, mP) are used to calculate the percent inhibition for each inhibitor concentration.

-

Percent Inhibition (%) = 100 x (1 - [(mPsample - mPmin) / (mPmax - mPmin)])

-

mPsample: mP value of the well with inhibitor.

-

mPmax: mP value of the control with no inhibitor (LpxC + tracer).

-

mPmin: mP value of the control with tracer only (no LpxC).

-

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Assay Validation: Z'-Factor Calculation

The robustness and suitability of the FP assay for high-throughput screening can be assessed by calculating the Z'-factor.

-

Z' = 1 - [(3σp + 3σn) / |µp - µn|]

-

σp: Standard deviation of the positive control (e.g., no inhibitor, high mP).

-

σn: Standard deviation of the negative control (e.g., a saturating concentration of a known inhibitor, low mP).

-

µp: Mean of the positive control.

-

µn: Mean of the negative control.

-

An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.

Conclusion

The fluorescence polarization assay is a robust, sensitive, and high-throughput compatible method for the screening and characterization of LpxC inhibitors. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers in the field of antibacterial drug discovery. This assay can be instrumental in identifying and optimizing novel LpxC inhibitors, such as this compound, which hold the potential to address the pressing challenge of antibiotic resistance in Gram-negative bacteria.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. ubiqbio.com [ubiqbio.com]

- 3. LpxC Inhibitors as New Antibacterial Agents and Tools for Studying Regulation of Lipid A Biosynthesis in Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of Fragment-Based Inhibitors of the Bacterial Deacetylase LpxC with Low Nanomolar Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for Quantifying LpxC-IN-5 Activity using LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) is a crucial zinc-dependent metalloenzyme that catalyzes the second and committed step in the biosynthesis of lipid A, an essential component of the outer membrane of most Gram-negative bacteria.[1][2][3] The inhibition of LpxC is a promising strategy for the development of novel antibiotics against multi-drug resistant Gram-negative pathogens.[4][5] LpxC-IN-5 is a potent, non-hydroxamate inhibitor of LpxC with a reported IC50 of 20 nM.[6] This document provides a detailed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the sensitive and quantitative measurement of LpxC activity and the characterization of its inhibition by compounds such as this compound.

The enzymatic reaction catalyzed by LpxC involves the deacetylation of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine (the substrate) to produce UDP-3-O-(R-3-hydroxymyristoyl)-glucosamine (the product) and acetate.[7][8] The LC-MS/MS method described herein allows for the direct and simultaneous quantification of both the substrate and the product, enabling accurate determination of enzyme activity and inhibition.

Signaling Pathway: Lipid A Biosynthesis (Raetz Pathway)

The biosynthesis of Lipid A, also known as the Raetz pathway, is a nine-step enzymatic process essential for the viability of most Gram-negative bacteria.[9][10][11] LpxC catalyzes the first irreversible step in this pathway, making it a critical control point.

References

- 1. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 2. ucd.ie [ucd.ie]

- 3. Liquid chromatography-tandem mass spectrometry method for determination of N-acetylglucosamine concentration in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. opentrons.com [opentrons.com]

- 5. researchgate.net [researchgate.net]

- 6. A slow, tight-binding inhibitor of the zinc-dependent deacetylase LpxC of lipid A biosynthesis with antibiotic activity comparable to ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. sites.duke.edu [sites.duke.edu]

- 9. Antibacterial Activities and Characterization of Novel Inhibitors of LpxC - PMC [pmc.ncbi.nlm.nih.gov]

- 10. info.gbiosciences.com [info.gbiosciences.com]

- 11. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for LpxC-IN-5 in a Murine Sepsis Model

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sepsis remains a formidable challenge in critical care, characterized by a dysregulated host response to infection that can lead to life-threatening organ dysfunction. The emergence of multidrug-resistant Gram-negative bacteria necessitates the development of novel therapeutic strategies. One promising target is the enzyme UDP-3-O-(R-3-hydroxyacyl)-N-acetylglucosamine deacetylase (LpxC), which catalyzes the first committed step in the biosynthesis of lipid A, an essential component of the lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria. Inhibition of LpxC disrupts membrane integrity, leading to bacterial cell death. LpxC-IN-5 is a potent, non-hydroxamate inhibitor of LpxC. This document provides a detailed experimental protocol for evaluating the efficacy of this compound in a murine model of sepsis.

Introduction

Gram-negative bacteria are a significant cause of sepsis, and their outer membrane component, LPS (endotoxin), is a primary trigger of the inflammatory cascade that characterizes this condition. The enzyme LpxC is essential for the synthesis of lipid A, the hydrophobic anchor of LPS, making it an attractive target for the development of new antibiotics.[1][2] this compound is a potent inhibitor of LpxC with demonstrated antibacterial activity against a range of Gram-negative pathogens.[3] Preclinical evaluation of LpxC inhibitors in relevant animal models is a critical step in the drug development process. Murine models of sepsis, such as cecal ligation and puncture (CLP) and lipopolysaccharide (LPS) challenge, are well-established and widely used to assess the in vivo efficacy of novel anti-sepsis agents.[4][5][6] This protocol details the methodology for a murine sepsis model to investigate the therapeutic potential of this compound.

LpxC Signaling Pathway and Mechanism of Action

LpxC is a crucial enzyme in the biosynthesis of Lipid A, a key component of the outer membrane of Gram-negative bacteria. By inhibiting LpxC, this compound disrupts the integrity of this membrane, leading to bacterial cell death and a reduction in the release of pro-inflammatory LPS.

Figure 1: this compound inhibits the Lipid A biosynthetic pathway in Gram-negative bacteria.

Data Presentation

Table 1: In Vitro Activity of this compound

| Bacterial Strain | LpxC IC₅₀ (nM) | MIC (µg/mL) |

| E. coli ATCC 25922 | 20 | 16 |

| P. aeruginosa ATCC 27853 | 20 | 4 |

| K. pneumoniae ATCC 13883 | 20 | 64 |

| P. aeruginosa 5567 | 20 | 4 |

| Data is representative for a potent non-hydroxamate LpxC inhibitor.[3] |

Table 2: Representative Pharmacokinetic Parameters of an LpxC Inhibitor in CD-1 Mice

| Parameter | Intravenous (IV) | Oral (PO) |

| Dose (mg/kg) | 10 | 30 |

| Cₘₐₓ (µg/mL) | 5.02 | 15.8 |

| AUC₀₋₂₄ (µg·h/mL) | 7.8 | 45.2 |

| T½ (hours) | 1.2 | 2.1 |

| Pharmacokinetic data for a representative LpxC inhibitor are presented.[7][8] |

Table 3: Efficacy of a Representative LpxC Inhibitor in a Murine Sepsis Model

| Treatment Group | Dose (mg/kg, IP, q12h) | Survival Rate (%) | Bacterial Load (CFU/mL, Blood, 24h) |

| Vehicle Control | - | 10 | 1 x 10⁷ |

| LpxC Inhibitor | 10 | 60 | 5 x 10⁴ |

| LpxC Inhibitor | 30 | 90 | < 1 x 10³ |

| Efficacy data are based on studies with similar LpxC inhibitors.[7][9] |

Experimental Protocols

Two primary models for inducing sepsis in mice are described: the Cecal Ligation and Puncture (CLP) model, which mimics polymicrobial abdominal sepsis, and the Lipopolysaccharide (LPS) model, which induces a more uniform and rapid inflammatory response.

Figure 2: General experimental workflow for evaluating this compound in a murine sepsis model.

Protocol 1: Cecal Ligation and Puncture (CLP) Model

This model is considered the gold standard for sepsis research as it closely mimics the pathophysiology of human septic peritonitis.[4][6][10]

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)

-

Surgical instruments (scissors, forceps, needle holders)

-

Suture material (e.g., 5-0 silk)

-

Needle (e.g., 21-gauge)

-

Buprenorphine for analgesia

-

Sterile saline or lactated Ringer's solution for resuscitation

-

This compound formulated in a suitable vehicle (e.g., 5% DMSO in saline)

-

Vehicle control

Procedure:

-

Anesthesia and Analgesia: Anesthetize the mouse using a standardized protocol. Administer pre-operative analgesia (e.g., buprenorphine 0.05 mg/kg subcutaneously).

-

Surgical Preparation: Shave the abdomen and disinfect the surgical area with an appropriate antiseptic.

-

Laparotomy: Make a 1-2 cm midline incision through the skin and peritoneum to expose the abdominal cavity.

-

Cecal Ligation: Exteriorize the cecum and ligate it with a 5-0 silk suture at a predetermined distance from the distal end (e.g., 5-10 mm). The severity of sepsis can be modulated by the length of the ligated cecum.

-

Puncture: Puncture the ligated cecum once or twice with a 21-gauge needle. A small amount of fecal content should be extruded.

-

Closure: Return the cecum to the abdominal cavity. Close the peritoneum and skin in two separate layers.

-

Resuscitation: Immediately after surgery, administer 0.5-1.0 mL of sterile saline or lactated Ringer's solution subcutaneously to provide fluid resuscitation.

-

Treatment: At a specified time post-CLP (e.g., 1-2 hours), administer the first dose of this compound or vehicle control via the desired route (e.g., intraperitoneal, intravenous, or oral). A representative dosing regimen could be 10-30 mg/kg every 12 hours.[7][9]

-

Post-operative Care and Monitoring: House mice individually with easy access to food and water. Monitor for survival, body weight, and clinical signs of sepsis daily for up to 7 days using a murine sepsis score.[11][12]

Protocol 2: Lipopolysaccharide (LPS) Induced Endotoxemia Model

This model provides a more controlled and reproducible induction of systemic inflammation.[5][13]

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

Lipopolysaccharide (LPS) from E. coli (e.g., O111:B4)

-

Sterile, pyrogen-free saline

-

This compound formulated in a suitable vehicle

-

Vehicle control

Procedure:

-

Preparation of LPS Solution: Dissolve LPS in sterile, pyrogen-free saline to the desired concentration. A lethal dose (LD₅₀) in mice is typically in the range of 10-20 mg/kg, but a sublethal dose may be used to study inflammatory responses.

-

Treatment Administration: Administer this compound or vehicle control at a predetermined time before or after LPS challenge (e.g., 1 hour prior to or simultaneously with LPS).

-

LPS Challenge: Inject the LPS solution intraperitoneally (IP).

-

Monitoring: Monitor mice for survival, body temperature, and clinical signs of endotoxemia. Blood and tissue samples can be collected at various time points (e.g., 2, 6, 24 hours) post-LPS injection to assess inflammatory markers.

Endpoint Analysis

1. Survival:

-

Monitor and record survival rates for each treatment group daily for up to 7 days.

2. Clinical Sepsis Score:

-

Evaluate the clinical condition of the mice daily using a standardized murine sepsis score, which may include parameters such as appearance, level of consciousness, activity, and respiratory rate.[11][12]

3. Bacterial Load Determination:

-

At predetermined endpoints, euthanize a subset of mice and aseptically collect blood (via cardiac puncture) and peritoneal lavage fluid.

-

Homogenize organs (e.g., spleen, liver, lungs).

-

Perform serial dilutions of blood, peritoneal fluid, and tissue homogenates and plate on appropriate agar plates (e.g., Tryptic Soy Agar).

-

Incubate plates at 37°C for 24 hours and count colony-forming units (CFU).[14][15]

4. Cytokine Analysis:

-

Collect blood at various time points and separate plasma.

-

Measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory cytokines (e.g., IL-10) using commercially available ELISA kits.[5][16][17]

5. Histopathology:

-

Harvest organs (e.g., lungs, liver, kidneys), fix in 10% neutral buffered formalin, embed in paraffin, and section.

-

Stain sections with hematoxylin and eosin (H&E) to assess tissue injury, inflammation, and cellular infiltration.

Conclusion

This document provides a comprehensive framework for the preclinical evaluation of this compound in established murine models of sepsis. The detailed protocols for CLP- and LPS-induced sepsis, along with the described endpoint analyses, will enable researchers to thoroughly investigate the in vivo efficacy of this novel LpxC inhibitor. The data generated from these studies will be crucial for advancing the development of this compound as a potential therapeutic for Gram-negative bacterial sepsis.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Recent advances in small molecule LpxC inhibitors against gram-negative bacteria (2014–2024) [frontiersin.org]

- 3. Murine sepsis model of CLP [bio-protocol.org]

- 4. Current Murine Models of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mouse models of sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Murine Model of Polymicrobial Septic Peritonitis Using Cecal Ligation and Puncture (CLP) | Springer Nature Experiments [experiments.springernature.com]

- 7. Preclinical Safety and Efficacy Characterization of an LpxC Inhibitor against Gram-negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 8. LpxC Inhibitors as New Antibacterial Agents and Tools for Studying Regulation of Lipid A Biosynthesis in Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Cecal Ligation Puncture Procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. LPS induced Rodent Sepsis Model - Creative Biolabs [creative-biolabs.com]

- 14. Measuring Bacterial Load and Immune Responses in Mice Infected with Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Immunopathologic Alterations in Murine Models of Sepsis of Increasing Severity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | A Neonatal Murine Escherichia coli Sepsis Model Demonstrates That Adjunctive Pentoxifylline Enhances the Ratio of Anti- vs. Pro-inflammatory Cytokines in Blood and Organ Tissues [frontiersin.org]

Application Notes and Protocols for LpxC-IN-5: A Tool for Studying Lipid A Biosynthesis Regulation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing LpxC-IN-5, a potent and specific inhibitor of the UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), to investigate the regulation of lipid A biosynthesis in Gram-negative bacteria. The provided protocols and data will enable researchers to effectively employ this tool in their studies.

Introduction to LpxC and Lipid A Biosynthesis